![molecular formula C7HCl4N3 B15052833 2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine](/img/structure/B15052833.png)
2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine typically involves multi-step reactions starting from pyridine and pyrimidine derivatives . One common synthetic route includes the chlorination of pyrido[4,3-D]pyrimidine under controlled conditions to introduce chlorine atoms at the 2, 4, 7, and 8 positions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include bases, acids, and transition metal catalysts . Major products formed from these reactions vary based on the specific reagents and conditions used .
Scientific Research Applications
2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit protein kinases, which are essential for cell signaling and regulation . This inhibition can lead to various biological effects, including the suppression of cell growth and proliferation .
Comparison with Similar Compounds
2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine can be compared with other pyrido[4,3-D]pyrimidine derivatives, such as:
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine: Known for its use in the synthesis of tetrahydropteroic acid derivatives.
2,4-Dichloropyrido[4,3-D]pyrimidine: Another chlorinated derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C7HCl4N3 |
|---|---|
Molecular Weight |
268.9 g/mol |
IUPAC Name |
2,4,7,8-tetrachloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7HCl4N3/c8-3-4-2(1-12-6(3)10)5(9)14-7(11)13-4/h1H |
InChI Key |
LGUZLYPYPXLWRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=N1)Cl)Cl)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B15052753.png)
![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B15052754.png)
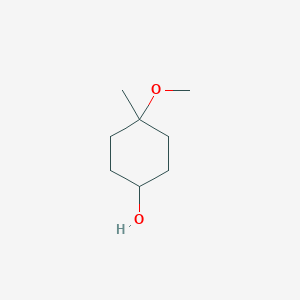
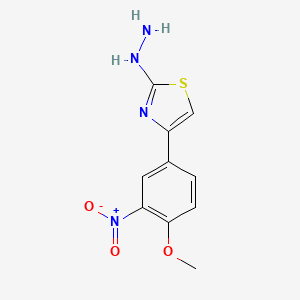
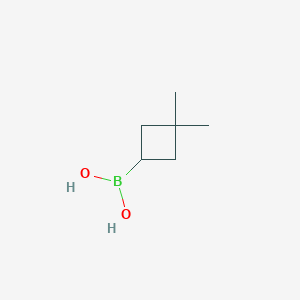


![5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15052794.png)
![5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride](/img/structure/B15052801.png)
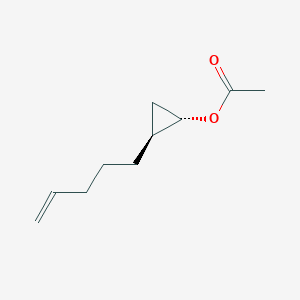
![2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B15052817.png)
![4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol](/img/structure/B15052826.png)
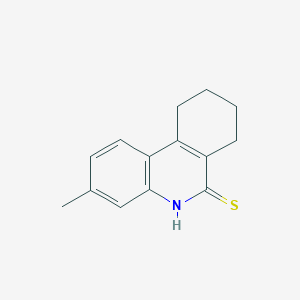
![[1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid](/img/structure/B15052856.png)
